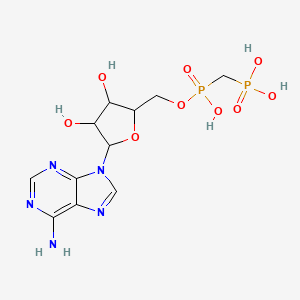
1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato es un compuesto orgánico complejo con un esqueleto de piperidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato normalmente implica varios pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del anillo de piperidina: El anillo de piperidina se sintetiza a través de una serie de reacciones de ciclización.
Introducción de los grupos terc-butil y metil: Estos grupos se introducen mediante reacciones de alquilación.
Unión del grupo benciloxicarbonil: Este paso implica el uso de cloruro de benciloxicarbonil en presencia de una base para formar el carbamato deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para asegurar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales existentes.
Sustitución: Las reacciones de sustitución nucleófila se pueden emplear para reemplazar grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio y borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como hidruro de sodio y haluros de alquilo se emplean típicamente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, (3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos compuestos.
Biología
En investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y la unión a receptores debido a sus grupos funcionales específicos. Sirve como un compuesto modelo para comprender el comportamiento de moléculas similares en sistemas biológicos.
Medicina
En química medicinal, (3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato se investiga por sus posibles propiedades terapéuticas. Puede actuar como precursor para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos farmacéuticos y productos químicos finos. Su versatilidad lo convierte en un intermediario valioso en diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de (3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los grupos funcionales del compuesto le permiten unirse a estos objetivos, modulando su actividad y dando lugar a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
(3S,5R)-1-terc-butil 3-Metil 5-Amino-piperidina-1,3-dicarboxilato: Estructura similar pero carece del grupo benciloxicarbonil.
(3S,5R)-1-terc-butil 3-Metil 5-((Metoxicarbonil)amino)piperidina-1,3-dicarboxilato: Contiene un grupo metoxicarbonil en lugar de un grupo benciloxicarbonil.
Singularidad
La presencia del grupo benciloxicarbonil en (3S,5R)-1-terc-butil 3-Metil 5-(((Benciloxi)carbonil)amino)piperidina-1,3-dicarboxilato proporciona propiedades químicas únicas, como una mayor estabilidad y reactividad específica. Esto lo hace distinto de otros compuestos similares y valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C20H28N2O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 5-(phenylmethoxycarbonylamino)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-11-15(17(23)26-4)10-16(12-22)21-18(24)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24) |
Clave InChI |
NLZDJMITIXIHKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
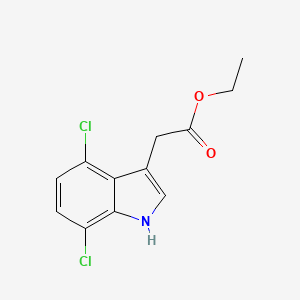
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)

![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
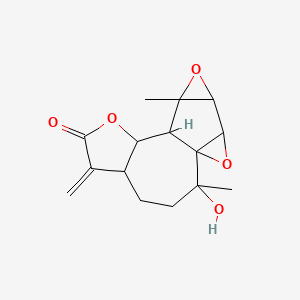
![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
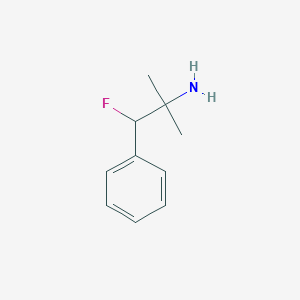
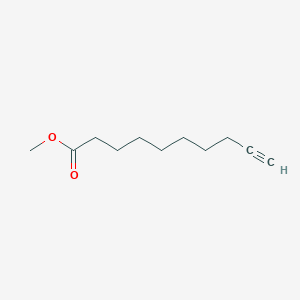
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
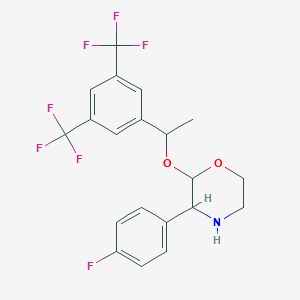
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)
